Hexamethylguanidinium iodide
Overview
Description
Hexamethylguanidinium iodide (HMGI) is an organic compound with a molecular formula of C6H15N3I. It is an ionic salt composed of hexamethylguanidinium cations and iodide anions. This compound has a number of applications in the scientific research field, including its use as a reagent in organic synthesis, as a reagent in the determination of trace elements in samples, and as an inhibitor of the enzyme acetylcholinesterase. It is also used as a reagent in the preparation of other compounds, such as polymers and surfactants.
Scientific Research Applications
Solar Cell Applications
Hexamethylguanidinium iodide has been utilized in the field of renewable energy, particularly in dye-sensitized solar cells. A study designed and synthesized a novel family of room temperature ionic liquids, including N,N-diethyl-N′,N′-dipropyl-N′′-hexyl-N′′-methylguanidinium iodide, which was successfully used as an iodide resource for dye-sensitized nanocrystalline solar cells. Devices employing a solvent-free, hexamethylguanidinium iodide-based electrolyte achieved a notable 5.9% power conversion efficiency under specific lighting conditions (Wang et al., 2004).
Nanotechnology and Material Science
In nanotechnology and material science, hexamethylguanidinium iodide has been involved in the synthesis of hexaalkylguanidinium and related compounds. A study detailed the synthesis of hexaalkylguanidinium trimethyldifluorosiliconates and perfluoroalkoxides, which are precursors for stable hexaalkylguanidinium perfluoroalkoxides. The introduction of electronegative groups like C2F5O in hexamethylguanidinium pentafluoroethoxide was successfully achieved, which is significant in material synthesis and applications (Kolomeitsev et al., 2002).
Iodine Analysis and Capture
Hexamethylguanidinium iodide is indirectly related to studies involving iodine analysis and capture due to its iodine component. Research into methodologies for iodine quantification in complex matrices highlighted the importance of accurate measurement techniques, which are vital for understanding iodine's role in human nutrition and preventing Iodine Deficiency Disorders (IDD). Such research underscores the significance of precision in iodine-related studies, which indirectly relates to compounds like hexamethylguanidinium iodide (Shelor & Dasgupta, 2011).
properties
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N3.HI/c1-8(2)7(9(3)4)10(5)6;/h1-6H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWGDMYMDSGKLJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520185 | |
Record name | Bis(dimethylamino)-N,N-dimethylmethaniminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30520185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dimethylamino)-N,N-dimethylmethaniminium iodide | |
CAS RN |
68897-46-1 | |
Record name | Bis(dimethylamino)-N,N-dimethylmethaniminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30520185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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